molecular formula C18H21NO3 B12879677 5-Hexyl-2-styryloxazole-4-carboxylic acid

5-Hexyl-2-styryloxazole-4-carboxylic acid

Cat. No.: B12879677
M. Wt: 299.4 g/mol
InChI Key: ATJRAWNXKRUQTP-OUKQBFOZSA-N
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Description

5-Hexyl-2-styryloxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hexyl group at the 5-position, a styryl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-styryloxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . This method ensures high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow chemistry techniques can enhance the efficiency and safety of the process. For instance, the cyclodehydration and oxidation steps can be performed in a continuous flow reactor, allowing for better control over reaction conditions and minimizing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-styryloxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the oxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

5-Hexyl-2-styryloxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyl-2-styryloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of biofilms by interfering with the signaling pathways of bacteria such as Staphylococcus aureus . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-2-styryloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hexyl and styryl groups contribute to its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

5-hexyl-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C18H21NO3/c1-2-3-4-8-11-15-17(18(20)21)19-16(22-15)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13H,2-4,8,11H2,1H3,(H,20,21)/b13-12+

InChI Key

ATJRAWNXKRUQTP-OUKQBFOZSA-N

Isomeric SMILES

CCCCCCC1=C(N=C(O1)/C=C/C2=CC=CC=C2)C(=O)O

Canonical SMILES

CCCCCCC1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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